molecular formula C17H15FN2O2 B2841711 1-[5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 871307-67-4

1-[5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2841711
CAS No.: 871307-67-4
M. Wt: 298.317
InChI Key: BEODPVVYJLYDLW-UHFFFAOYSA-N
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Description

1-[5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.317. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Analysis

  • The molecular structure of 1-(5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been extensively studied. It exhibits hyper-conjugative interactions and charge delocalization, contributing to its stability. The molecule's HOMO and LUMO analysis indicates charge transfer within it. Its negative charge predominantly covers the carbonyl group, making it highly reactive. This compound's molecular docking studies suggest potential anti-neoplastic properties due to its ability to inhibit TPII (Mary et al., 2015).

Synthesis and Structural Characterization

  • The compound has been synthesized through the condensation of chalcones with hydrazine hydrate. The synthesis process involves various acids, and its crystal structure has been determined through X-ray single crystal structure determination. This process elucidates the angles formed between the pyrazole and fluorophenyl rings, contributing to our understanding of its geometric configuration (Loh et al., 2013).

Potential in Nonlinear Optics

  • The compound's first hyperpolarizability has been calculated, indicating its potential role in nonlinear optics. This aspect suggests its application in fields requiring materials with significant nonlinear optical properties, which are crucial in modern telecommunication and information processing technologies (Mary et al., 2015).

Antibacterial and Antimicrobial Applications

  • Derivatives of this compound have been synthesized and tested for in vitro antimicrobial activity against various bacterial and fungal organisms. These findings highlight its potential use in developing new antimicrobial agents (Kumar et al., 2019).

Inhibition of Enzymes and Potential Anticancer Activity

  • Molecular docking studies of this compound and its derivatives indicate inhibitory activity against specific enzymes like BRAF(V600E), which are implicated in cancer. Some derivatives have shown potent anticancer activity, suggesting their potential use in cancer therapeutics (Liu et al., 2012).

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11(21)20-16(12-6-8-13(18)9-7-12)10-15(19-20)14-4-2-3-5-17(14)22/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEODPVVYJLYDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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